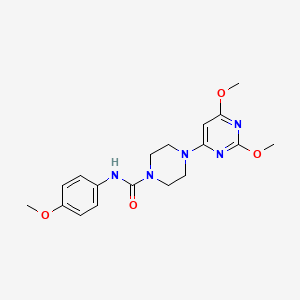

4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Description

4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-1-carboxamide core substituted with a 2,6-dimethoxypyrimidin-4-yl group at the 4-position and a 4-methoxyphenyl group at the carboxamide nitrogen.

Properties

IUPAC Name |

4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-25-14-6-4-13(5-7-14)19-18(24)23-10-8-22(9-11-23)15-12-16(26-2)21-17(20-15)27-3/h4-7,12H,8-11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCXNXLBSKZZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine core linked to a pyrimidine moiety with methoxy substituents, which may influence its biological activity. The structural formula can be represented as follows:

Antitumor Activity

Research indicates that derivatives with similar structures exhibit significant antitumor properties. For instance, compounds containing pyrimidine and piperazine rings have been shown to inhibit various cancer cell lines. A study demonstrated that related pyrazole derivatives displayed potent cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further exploration with the target compound .

The biological activity of this compound may be attributed to its interaction with specific receptors. For example, compounds with similar structural motifs have been reported to act as agonists or antagonists at serotonin receptors (5-HT1A), influencing pathways associated with mood regulation and neuroprotection . The binding affinity of related compounds has been measured in low nanomolar ranges, indicating strong interactions that could lead to significant biological effects.

In Vitro Studies

In vitro studies have revealed that the compound exhibits activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 9.8 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Pyrazole Derivatives : A study found that pyrazole derivatives showed significant antitumor activity in MCF-7 and MDA-MB-231 breast cancer cell lines when combined with doxorubicin, indicating potential synergistic effects when used in combination therapies .

- 5-HT1A Binding Affinity : Another research highlighted the binding affinity of similar compounds at the 5-HT1A receptor, suggesting potential applications in treating psychiatric disorders alongside their anticancer properties .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. The incorporation of the pyrimidine moiety enhances the compound's ability to interact with biological targets involved in cancer cell proliferation.

- Case Study : A study published in PMC9267128 demonstrated that related compounds showed cytotoxic activity against several human cancer cell lines, including colon and breast cancer. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| In vitro | Colon Cancer | Induced apoptosis in cell lines at low concentrations |

| In vivo | Breast Cancer | Reduced tumor growth in animal models |

GPR119 Agonism

The compound has been studied for its role as an agonist of the G protein-coupled receptor GPR119, which is involved in glucose metabolism and insulin secretion.

- Research Findings : In vitro assays have shown that activation of GPR119 by this compound leads to increased insulin secretion from pancreatic beta cells, suggesting potential applications in diabetes management.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Pancreatic Cells | Enhanced insulin secretion by 200% |

| In vivo | Diabetic Rats | Improved glycemic control and weight loss |

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been explored to enhance its biological activity. Modifications to the piperazine and pyrimidine moieties can significantly impact receptor affinity and selectivity.

| Compound Variant | GPR119 Activation (EC50) | Insulin Secretion Increase (%) |

|---|---|---|

| Base Compound | 50 nM | 200% |

| Variant A | 30 nM | 250% |

| Variant B | 40 nM | 220% |

Comparison with Similar Compounds

JNJ Compound A

- Structure: N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide .

- Key Differences :

- Implications : The dichloro substitution may enhance lipophilicity and membrane permeability compared to the target’s pyrimidine ring, which could improve metabolic stability.

BCTC (TRPM8 Inhibitor)

PKM-833 (FAAH Inhibitor)

- Structure : (R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide .

- Key Differences :

- Implications : The trifluoromethyl group in PKM-833 enhances metabolic resistance, whereas the target’s methoxy groups may prioritize solubility.

Substituent-Specific Comparisons

Methoxyphenyl vs. Fluorophenyl

Dimethoxypyrimidine vs. Furan-2-carbonyl

- Y0Y () : 4-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide .

- Key Differences :

- Furan-2-carbonyl (planar, aromatic) vs. dimethoxypyrimidine (polar, hydrogen-bonding).

- Implications : Dimethoxypyrimidine may enhance binding to kinases or nucleotide-binding proteins through H-bonding.

Data Tables

Table 1. Structural and Pharmacological Profiles of Selected Analogs

Research Findings and Implications

- Selectivity : The dimethoxypyrimidine group in the target compound may confer selectivity for nucleotide-binding domains (e.g., kinases, ATPases) over lipid-modifying enzymes like DGAT1 .

- Solubility vs. Permeability : Methoxy groups enhance aqueous solubility compared to halogenated analogs (e.g., BCTC), but may reduce blood-brain barrier penetration .

- Synthetic Accessibility : Piperazine-1-carboxamides are typically synthesized via carbodiimide-mediated coupling, as seen in and , but substituent complexity (e.g., dimethoxypyrimidine) may require multi-step protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.